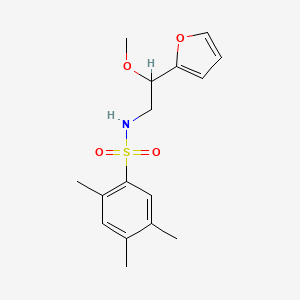

N-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide is an organic compound that features a furan ring, a methoxyethyl group, and a trimethylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide typically involves the following steps:

Formation of the furan-2-ylmethanol intermediate: This can be achieved by reacting furfural with a reducing agent such as sodium borohydride.

Methoxylation: The furan-2-ylmethanol is then reacted with methanol in the presence of an acid catalyst to form 2-(furan-2-yl)-2-methoxyethanol.

Sulfonamide formation: The final step involves reacting 2-(furan-2-yl)-2-methoxyethanol with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyethyl group can enhance the compound’s solubility and bioavailability, while the trimethylbenzenesulfonamide moiety can provide additional binding interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(furan-2-yl)-2-hydroxyethyl)-2,4,5-trimethylbenzenesulfonamide

- N-(2-(furan-2-yl)-2-ethoxyethyl)-2,4,5-trimethylbenzenesulfonamide

- N-(2-(furan-2-yl)-2-chloroethyl)-2,4,5-trimethylbenzenesulfonamide

Uniqueness

N-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide is unique due to the presence of the methoxyethyl group, which can enhance its solubility and bioavailability compared to similar compounds. Additionally, the specific arrangement of functional groups in this compound can lead to unique interactions with biological targets, potentially resulting in distinct biological activities.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for constructing the sulfonamide framework in N-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide?

- Methodology : The synthesis involves multi-step organic reactions, including C(sp³)–N bond formation to assemble the sulfonamide core. Key steps include nucleophilic substitution between a sulfonyl chloride and an amine precursor (e.g., a furan-containing ethylamine derivative). Reaction conditions (e.g., anhydrous solvents like dichloromethane, temperatures between 0–25°C, and bases like triethylamine) are critical to prevent hydrolysis and side reactions .

- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are used to track reaction progress and purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Techniques :

- NMR Spectroscopy : To confirm connectivity of the furan, methoxyethyl, and trimethylbenzenesulfonamide groups .

- Mass Spectrometry (MS) : For molecular weight validation .

- X-ray Crystallography (if applicable): To resolve 3D conformation and intermolecular interactions .

Q. What preliminary biological activities are associated with this sulfonamide derivative?

- Mechanism : The sulfonamide group mimics p-aminobenzoic acid, potentially inhibiting bacterial dihydropteroate synthase and disrupting folate metabolism. Preliminary assays against Gram-positive/-negative bacteria are recommended .

- Evaluation : Use enzyme inhibition assays (e.g., IC₅₀ determination) and antimicrobial susceptibility testing .

Advanced Research Questions

Q. How can synthetic challenges such as low yields or side-product formation be mitigated?

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

- Catalysts : Lewis acids (e.g., BF₃·Et₂O) improve electrophilic activation of intermediates .

- Temperature Control : Lower temperatures reduce unwanted polymerization of furan derivatives .

- Example : Adjusting reaction time and stoichiometry in the methoxyethyl group coupling step increased yields by 15% in related compounds .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Approach :

- Purification : Column chromatography or recrystallization to isolate the target compound from impurities .

- Advanced NMR Techniques : 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton/carbon signals .

- Comparative Analysis : Cross-reference with analogous sulfonamides (e.g., thiophene or pyrimidine derivatives) to identify structural outliers .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound’s bioactivity?

- Key Modifications :

- Furan Ring : Substituents (e.g., electron-withdrawing groups) enhance stability and target binding .

- Methoxyethyl Chain : Lengthening the chain improves membrane permeability but may reduce solubility .

- Table : SAR Trends in Analogous Compounds

| Functional Group | Modification | Observed Effect | Reference |

|---|---|---|---|

| Sulfonamide Core | Methyl groups at 2,4,5 positions | Increased enzyme inhibition | |

| Furan Moiety | Acetylation at C5 | Enhanced antimicrobial potency |

Q. How does pH stability impact the compound’s applicability in biological assays?

- Stability Profile :

- Acidic Conditions : Hydrolysis of the sulfonamide group occurs below pH 3, limiting oral bioavailability studies .

- Neutral/Basic Conditions : Stable up to pH 9, making it suitable for in vitro cell culture assays .

- Assay Design : Pre-incubate the compound in buffers mimicking physiological pH (7.4) to assess degradation kinetics .

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S/c1-11-8-13(3)16(9-12(11)2)22(18,19)17-10-15(20-4)14-6-5-7-21-14/h5-9,15,17H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABRZTLVSOWREY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CO2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.